molecular formula C17H18N4O2S B2611641 5-cyclopropyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1421583-68-7

5-cyclopropyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No. B2611641
M. Wt: 342.42
InChI Key: OTXKPQARSUWGGN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight


Scientific Research Applications

Imidazole Derivatives and Their Applications

Imidazole derivatives have been extensively reviewed for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole, among others, have demonstrated potential in the search for new antitumor drugs, with some compounds advancing to preclinical testing stages. The structural versatility of imidazole derivatives supports the synthesis of compounds with varied biological properties, highlighting their significance in medicinal chemistry for developing novel therapeutics against cancer (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Isoxazole Derivatives and Antioxidant Applications

Isoxazole derivatives, another closely related chemical family, are known for significant biological and medicinal properties. They serve as intermediates in synthesizing various heterocycles and undergo numerous chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, has demonstrated antioxidant properties. These findings suggest the potential of isoxazole and its derivatives in developing antioxidant agents, which could provide a foundational basis for researching the specific compound (Laroum, R., Boulcina, R., Bensouici, C., & Debache, A., 2019).

properties

IUPAC Name

5-cyclopropyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21-10-13(15-3-2-8-24-15)19-16(21)6-7-18-17(22)12-9-14(23-20-12)11-4-5-11/h2-3,8-11H,4-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXKPQARSUWGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-3-carboxamide

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